1-(2-Chloro-6-fluorobenzyl)azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11ClFN |
|---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11ClFN/c11-9-3-1-4-10(12)8(9)7-13-5-2-6-13/h1,3-4H,2,5-7H2 |
InChI Key |
GTEUYZNGNZWNTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 1 2 Chloro 6 Fluorobenzyl Azetidine
Stereoselective and Regioselective Synthesis of 1-(2-Chloro-6-fluorobenzyl)azetidine and Related Azetidine (B1206935) Derivatives
The precise control of stereochemistry and regiochemistry is paramount in the synthesis of complex molecules. For azetidine derivatives, achieving this control allows for the creation of specific isomers with desired biological activities. The following sections explore modern cyclization and cycloaddition reactions that provide access to these valuable scaffolds.
Intramolecular cyclization reactions are a cornerstone for the formation of the azetidine ring, typically involving the formation of a key C-N bond. magtech.com.cn Various protocols have been developed that utilize different precursors and reaction triggers to achieve this transformation efficiently and selectively.
Iodocyclisation of homoallylamines represents a robust method for synthesizing functionalized azetidines. This reaction proceeds stereoselectively at room temperature to yield 2-(iodomethyl)azetidine derivatives in high yields. rsc.orgresearchgate.netrsc.org The reaction outcome is highly dependent on temperature; an increase from 20 °C to 50 °C can shift the product selectivity towards the formation of 3-iodopyrrolidine (B174656) derivatives. rsc.orgrsc.orgresearchgate.net Research has shown that these five-membered pyrrolidine (B122466) rings are formed through the thermal isomerization of the initially formed four-membered azetidine ring. rsc.orgresearchgate.netrsc.org This temperature-dependent selectivity allows for the controlled synthesis of either azetidines or pyrrolidines from the same homoallylamine precursors. researchgate.net The resulting iodomethyl azetidines are stable and can be further functionalized, for example, by reaction with primary or secondary amines to create methylamino azetidine derivatives. rsc.orgresearchgate.net
Table 1: Temperature-Dependent Product Selectivity in Iodocyclisation of Homoallylamines rsc.orgrsc.org
| Reaction Temperature | Predominant Product | Product Type |
| 20 °C (Room Temp) | 2-(Iodomethyl)azetidine | 4-membered ring |
| 50 °C | 3-Iodopyrrolidine | 5-membered ring |
The reductive cyclization of β-haloalkylimines is another established pathway for the construction of the azetidine ring. magtech.com.cn This method involves the intramolecular cyclization of an imine containing a halogen atom at the β-position relative to the imine carbon. The reaction is typically promoted by a reducing agent, which facilitates the formation of the C-N bond to close the four-membered ring. This approach is valuable for creating a variety of substituted azetidines, with the final substitution pattern depending on the structure of the initial halogenated imine.
Similar to iodocyclisation, selenium-induced cyclization of homoallylamines provides a pathway to either azetidines or pyrrolidines. researchgate.netdntb.gov.ua The reaction is initiated by an electrophilic selenium reagent, which activates the double bond of the homoallylamine for nucleophilic attack by the tethered amine. The regioselectivity of this cyclization—leading to either the four-membered azetidine or the five-membered pyrrolidine—can be controlled, making it a versatile tool in heterocyclic synthesis. dntb.gov.ua
A modern approach for the synthesis of azacycles, including azetidines, involves the intramolecular amination of organoboronates. acs.org This transformation proceeds through the formation of an aminoboron "ate" complex, which then undergoes a 1,2-metalate shift to establish the crucial C-N bond. acs.org The process is applicable to the synthesis of substituted azetidines and demonstrates tolerance to various functional groups such as alkenes and furan (B31954) rings. acs.org A key advantage of this method is its high stereospecificity, allowing for the formation of enantiomerically enriched azacycles from chiral organoboronic esters. acs.org Palladium-catalyzed intramolecular amination of unactivated C-H bonds offers another powerful route to azetidines under relatively mild conditions. nih.govorganic-chemistry.org
Table 2: Overview of Intramolecular Amination of Organoboronates for Azetidine Synthesis acs.org
| Key Step | Description | Advantages |
| "Ate" Complex Formation | The amine precursor coordinates with the boron atom. | Facilitates C-N bond formation. |
| 1,2-Metalate Shift | The alkyl group migrates from boron to nitrogen. | Forms the azetidine ring. |
| Stereospecificity | Chiral precursors yield chiral products with high fidelity. | Access to enantiopure azetidines. |
| Functional Group Tolerance | Tolerates alkenes, furans, and other boronic esters. | Broad substrate scope. |
Photoredox catalysis has revolutionized the synthesis of strained ring systems, and the construction of azetidines is no exception. rsc.orgspringernature.com The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, is one of the most direct methods for synthesizing the azetidine core. researchgate.netnih.gov
Visible-light-mediated approaches have surmounted many of the limitations of traditional UV-light-based methods. researchgate.net These reactions often employ an iridium(III) photocatalyst that activates a substrate, such as an oxime or a styrene (B11656) derivative, via triplet energy transfer. rsc.orgspringernature.com This activation enables the [2+2] cycloaddition to proceed under mild conditions with a broad range of alkenes, leading to highly functionalized azetidine products. springernature.comresearchgate.net For instance, the Schindler group developed an intermolecular [2+2] photocycloaddition between cyclic oximes and alkenes using this strategy, achieving yields up to 99% after optimization. springernature.com
Recent advancements include photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes, which provide an atom-economic route to functionalized azetidines. acs.org These oxidative reactions are induced by the aerobic oxidation of amine precursors, which then undergo intermolecular cyclization with alkenes. acs.org The versatility of photoredox catalysis also allows for the generation of azetidine radicals from carboxylic acid precursors, which can then be reacted with activated alkenes to produce medicinally relevant 3-aryl-3-alkyl substituted derivatives. digitellinc.com
Table 3: Key Features of Photoredox-Catalyzed Azetidine Synthesis rsc.orgspringernature.comacs.org
| Method | Catalyst Type | Key Intermediate | Advantages |
| Aza Paternò–Büchi | Iridium(III) Photocatalyst | Triplet Excited State Imine/Oxime | Mild conditions, broad alkene scope, high yields. rsc.orgspringernature.com |
| Dehydrogenative Cycloaddition | Single Photocatalyst | In situ Generated Imine | High stereoselectivity, atom-economic. acs.org |
| Decarboxylative Alkylation | Visible Light Photocatalyst | Tertiary Benzylic Azetidine Radical | Access to 3,3-disubstituted azetidines. digitellinc.com |
Transition Metal-Catalyzed Approaches in Azetidine Synthesis
Transition metal catalysis has emerged as a powerful tool for the construction of strained ring systems like azetidines, offering high efficiency and selectivity. acs.orgnih.govnih.govresearchgate.net These methods often proceed under mild conditions and tolerate a wide range of functional groups.
Palladium-Catalyzed C-H Amination and Cyclization
Palladium-catalyzed intramolecular C-H amination represents a direct and atom-economical approach to synthesize azetidines. acs.orgnih.gov This method involves the activation of a C(sp³)-H bond at the γ-position relative to a nitrogen atom, followed by intramolecular C-N bond formation to construct the azetidine ring. rsc.org Picolinamide (B142947) (PA) is often employed as a directing group to facilitate the C-H activation step. nih.gov
The general strategy involves a substrate containing a picolinamide-protected amine. The palladium catalyst, in a high oxidation state, selectively activates a γ-C(sp³)-H bond. Reductive elimination from the resulting palladacycle intermediate forges the C-N bond, yielding the azetidine ring and regenerating the active palladium catalyst. rsc.org While a specific example for the synthesis of this compound via this method is not explicitly detailed in the literature, a plausible synthetic precursor would be N-(3-chloropropyl)-2-chloro-6-fluorobenzylamine protected with a picolinamide directing group.
Table 1: Key Features of Palladium-Catalyzed Azetidine Synthesis
| Feature | Description |
|---|---|
| Catalyst | Palladium(II) salts, such as Pd(OAc)₂ |
| Directing Group | Picolinamide (PA) |
| Key Step | Intramolecular γ-C(sp³)-H amination |
| Advantages | High efficiency, use of unactivated C-H bonds |
Copper-Catalyzed Multi-Component Reactions
Copper-catalyzed multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of highly functionalized azetidine derivatives. organic-chemistry.orgacs.org These reactions allow for the construction of complex molecules in a single step from three or more starting materials, enhancing synthetic efficiency. organic-chemistry.org One notable example is the copper(I)-catalyzed reaction of terminal alkynes, sulfonyl azides, and carbodiimides, which proceeds under mild conditions to yield 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives. organic-chemistry.orgacs.org
The proposed mechanism involves the formation of a copper acetylide, which reacts with the sulfonyl azide (B81097) to generate a ketenimine intermediate. A subsequent [2+2] cycloaddition with the carbodiimide (B86325) affords the azetidine ring. acs.org Photo-induced copper catalysis has also been reported for the radical annulation of aliphatic amines with alkynes to produce azetidines. nih.govthe-innovation.org
Table 2: Example of a Copper-Catalyzed Three-Component Reaction for Azetidine Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |
|---|
Titanium(IV)-Mediated Coupling Strategies
Titanium(IV)-mediated reactions provide a unique approach to azetidine synthesis, particularly for the formation of spirocyclic NH-azetidines. nih.gov These methods often proceed through a Kulinkovich-type mechanism, where a titanacyclopropane intermediate is formed from an olefin and a titanium(IV) species in the presence of a Grignard reagent. rsc.org This intermediate then acts as a 1,2-dianion equivalent.
In the context of azetidine synthesis, this titanacyclopropane intermediate can react with oxime ethers, which serve as 1,2-dielectrophiles, to construct the four-membered nitrogen-containing ring. nih.gov Titanium(IV) halides have also been shown to mediate the coupling of alkoxides and alkynes, generating carbocation intermediates that can be trapped to form functionalized molecules. organic-chemistry.org
Zirconium-Catalyzed Cyclization Pathways
Zirconium-catalyzed reactions offer another avenue for the synthesis of nitrogen-containing heterocycles, including azetidines. The reaction of ethylmagnesium chloride (EtMgCl) with imines in the presence of a zirconium catalyst generates C,N-dimagnesiated compounds. These intermediates can then be trapped with various electrophiles to afford bifunctional or cyclic nitrogen-containing compounds. This methodology provides a route to pyrrolidines and azetidines, showcasing the versatility of zirconium catalysis in C-N bond formation. organic-chemistry.org
Strain-Release Homologation and Ring Contraction Strategies
The inherent ring strain of azetidines can be harnessed as a driving force in their synthesis. rsc.org Strain-release homologation of highly strained azabicyclo[1.1.0]butanes is a powerful strategy for the modular construction of substituted azetidines. nih.gov This approach involves the generation of an azabicyclo[1.1.0]butyl lithium species, which can be trapped with various electrophiles. Subsequent rearrangement and cleavage of the central C-N bond relieves the ring strain and forms the azetidine ring. nih.gov
Ring contraction of larger heterocycles, such as α-bromo N-sulfonylpyrrolidinones, provides another route to azetidines. This transformation proceeds via a nucleophilic addition to the amide carbonyl, followed by intramolecular cyclization through an SN2 mechanism, resulting in the formation of α-carbonylated N-sulfonylazetidines. rsc.org
Synthesis of Azetidine Sulfonyl Fluorides (ASFs) via Defluorosulfonylation (deFS) Pathway
Azetidine sulfonyl fluorides (ASFs) have recently emerged as versatile building blocks in drug discovery. nih.govacs.org These compounds can be synthesized and subsequently utilized in a defluorosulfonylation (deFS) reaction pathway. nih.govresearchgate.net The deFS reaction involves the thermal activation of the ASF, which generates a reactive azetidinyl carbocation intermediate. acs.org This carbocation can then be trapped by a wide range of nucleophiles, allowing for the facile introduction of the azetidine moiety into various molecular scaffolds. nih.govacs.org
This methodology offers a significant advantage for late-stage functionalization and the synthesis of diverse azetidine derivatives. acs.org The synthesis of a precursor like this compound-3-sulfonyl fluoride (B91410) would allow for its subsequent coupling with various nucleophiles via the deFS pathway to generate a library of novel compounds.
Table 3: Comparison of Synthetic Strategies for Azetidines
| Methodology | Key Intermediate | Driving Force | Scope |
|---|---|---|---|
| Pd-Catalyzed C-H Amination | Palladacycle | Reductive Elimination | Intramolecular cyclization |
| Cu-Catalyzed MCRs | Ketenimine | [2+2] Cycloaddition | Highly functionalized azetidines |
| Ti(IV)-Mediated Coupling | Titanacyclopropane | Reaction with dielectrophiles | Spirocyclic azetidines |
| Strain-Release Homologation | Azabicyclo[1.1.0]butyl lithium | Relief of ring strain | Modular synthesis |
| Defluorosulfonylation (deFS) | Azetidinyl carbocation | Generation of stable leaving groups | Late-stage functionalization |
Solid-Phase Synthesis Techniques for Azetidine-Based Scaffolds
Solid-phase synthesis has emerged as a powerful technique for the generation of large libraries of complex molecules, and its application to azetidine-based scaffolds has enabled the rapid exploration of chemical space for drug discovery. This methodology involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions, with the key advantage being the ease of purification, as excess reagents and by-products can be simply washed away.
A notable example is the solid-phase synthesis of a 1,976-membered library of spirocyclic azetidines, which demonstrates the utility of this approach for creating structurally diverse and complex scaffolds. nih.govnih.gov The general strategy for such syntheses often begins with the immobilization of a suitable building block onto the solid support. For azetidine scaffolds, this could involve linking a precursor, such as an N-allyl amino diol, to the resin. nih.gov Subsequent chemical transformations, including cyclization to form the azetidine ring and further diversification, are performed in a stepwise manner. The final products are then cleaved from the solid support for screening and characterization. This high-throughput approach is particularly valuable for generating lead-like molecules, including those targeted for the central nervous system. nih.govnih.gov
The synthesis and diversification of densely functionalized azetidine ring systems on a solid phase can provide access to a wide variety of fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net This technique underscores the adaptability of azetidine chemistry to modern high-throughput synthesis platforms.
Mechanistic Investigations of Azetidine Ring Formation and Transformation
Understanding the underlying mechanisms of azetidine ring formation and its subsequent transformations is crucial for the rational design of synthetic routes and for predicting reactivity. These investigations often involve a combination of experimental studies and computational chemistry.
Elucidation of Reaction Pathways and Transition States
The formation of the azetidine ring can proceed through various pathways, each with distinct transition states. Intramolecular SN2 reactions are a common strategy, where a nitrogen atom displaces a leaving group. frontiersin.org The feasibility and regioselectivity of these cyclizations are heavily influenced by the reaction conditions and the substrate's geometry.
Computational studies have provided significant insights into these processes. For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, density functional theory (DFT) calculations have been used to compare the transition states for the formation of azetidine versus the competing pyrrolidine ring. frontiersin.org These calculations revealed that for certain substrates, the transition state energy for azetidine formation is significantly lower than that for the five-membered ring, explaining the observed regioselectivity. frontiersin.org
Photochemical methods, such as the aza Paternò–Büchi reaction, offer an alternative pathway to azetidines. This [2+2] photocycloaddition between an imine and an alkene can proceed through an excited singlet state exciplex, which accounts for the high stereospecificity observed in certain reactions. rsc.orgresearchgate.net Mechanistic studies suggest that for some systems, the reaction is promoted via triplet energy transfer using a photocatalyst, while the singlet excited state is unreactive. rsc.org
Another advanced method involves the intramolecular Pd(II)-catalyzed C(sp³)–H amination. The proposed mechanism involves the formation of an alkyl–Pd(IV) intermediate, which undergoes reductive elimination to forge the C-N bond and form the azetidine ring. rsc.org
Impact of Intrinsic Ring Strain on Synthetic Feasibility and Reactivity
The azetidine ring is characterized by significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the more stable, unreactive pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain is a defining feature of azetidine chemistry, profoundly influencing both its synthesis and reactivity. rsc.orgrsc.orgresearchwithrutgers.comresearchgate.net
The ring strain makes the formation of azetidines thermodynamically less favorable than five- or six-membered rings, often requiring kinetically controlled reaction conditions to achieve cyclization. acs.org However, this same strain energy endows the azetidine scaffold with unique reactivity that can be harnessed in subsequent transformations. rsc.orgnih.gov The ring is stable enough for facile handling but can be activated to undergo ring-opening reactions under appropriate conditions. rsc.orgrsc.org This "build and release" strategy, where a strained ring is constructed and then opened to access more complex, functionalized molecules, is a powerful tool in organic synthesis. beilstein-journals.org The strain can also, however, lead to undesired decomposition pathways, particularly under acidic conditions where intramolecular ring-opening can occur. nih.gov
Influence of Substituents on Regioselectivity and Diastereoselectivity
Substituents on the azetidine precursor play a critical role in directing the outcome of ring-formation and subsequent reactions. The electronic and steric properties of these substituents can dictate both the regioselectivity (which bonds are formed or broken) and diastereoselectivity (the relative stereochemistry of new chiral centers).
In the synthesis of azetidines via iodocyclization of homoallyl amines, the electronic nature of substituents on the nitrogen atom was observed to affect the relative ratio of the four-membered azetidine product versus the five-membered pyrrolidine by-product. rsc.org Similarly, in the La(OTf)₃-catalyzed formation of azetidines from epoxy amines, the reaction proceeds smoothly with both electron-rich and electron-deficient benzyl (B1604629) groups on the amine. frontiersin.org
The influence of substituents is also paramount in the functionalization of the pre-formed azetidine ring. For example, the regioselectivity of lithiation of 2-arylazetidines can be switched based on the nature of the N-substituent. N-alkylazetidines undergo ortho-lithiation on the aryl ring, while N-Boc protected azetidines undergo α-benzylic lithiation. acs.org
During ring transformation, such as amide coupling, the substitution pattern on the azetidine ring can lead to divergent reactivity, resulting in either N-acylation or ring expansion, depending on the reaction conditions and the substrate's ability to form a ring-opened azafulvenium intermediate. rsc.org
| Reaction Type | Substituent Position/Type | Observed Effect | Reference |
|---|---|---|---|
| Iodocyclization | N-substituent (electron-releasing vs. withdrawing) | Affects the ratio of azetidine to pyrrolidine product. | rsc.org |
| Lithiation of 2-Arylazetidines | N-substituent (Alkyl vs. Boc) | Switches regioselectivity between ortho-lithiation and α-benzylic lithiation. | acs.org |
| Ring-Opening of Azetidiniums | Unsaturated groups at C2 (e.g., aryl, alkenyl) | Directs nucleophilic attack to the C2 position due to stabilization of the transition state. | magtech.com.cn |
| Amide Coupling | 2,2-Disubstitution | Can lead to divergent pathways: N-acylation or ring expansion. | rsc.org |
Chemical Transformations and Derivatization of the this compound Moiety
The this compound structure, with its reactive azetidine ring and functionalized benzyl group, is amenable to a variety of chemical transformations. These reactions leverage the inherent reactivity of the strained four-membered ring to create more complex molecular architectures.
Nucleophilic Ring-Opening Reactions of Azetidines
One of the most characteristic reactions of azetidines is their susceptibility to nucleophilic ring-opening. evitachem.com This process is driven by the release of the intrinsic ring strain. rsc.org Due to the stability of the azetidine ring compared to aziridines, these reactions often require activation of the nitrogen atom, typically by protonation with an acid or by quaternization to form an azetidinium salt. magtech.com.cn The resulting positive charge on the nitrogen enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack.
The regioselectivity of the ring-opening is a key consideration and is largely governed by electronic and steric effects. magtech.com.cnnih.gov
Electronic Effects : Nucleophilic attack preferentially occurs at the carbon atom that can best stabilize a positive charge in the transition state. Therefore, for azetidines bearing a substituent at the C2 position that can stabilize a carbocation (such as an aryl group), the nucleophile will typically attack the C2 carbon. magtech.com.cn For a molecule like this compound, upon activation, the C-N bonds adjacent to the nitrogen become susceptible to cleavage.
Steric Effects : In the absence of strong electronic directing groups, or with sterically demanding nucleophiles, the attack may occur at the less sterically hindered carbon atom of the azetidinium ion. magtech.com.cn
A wide range of nucleophiles have been employed in the ring-opening of azetidines, leading to diverse, functionalized linear amines. These include thiols, arenes, halides (such as fluoride), and organometallic reagents. rsc.orgnih.gov For instance, the regioselective ring-opening of azetidines with the Olah reagent (pyridine-HF) provides a route to γ-fluorinated amines. rsc.org The reaction is proposed to proceed via acid-promoted activation of the azetidine nitrogen, followed by nucleophilic attack of fluoride. rsc.org
| Nucleophile | Activating Agent/Condition | Product Type | Reference |
|---|---|---|---|
| Thiols | Acylation and Chiral Phosphoric Acid Catalyst | γ-Amino thioethers | rsc.org |
| Arenes | Acid-promoted | γ-Amino arenes | rsc.org |
| Pyridine-HF (Olah's Reagent) | Acid-promoted | γ-Fluorinated amines | rsc.org |
| Organotrifluoroborates | LiClO₄ / (n-Bu)₄NHSO₄ | γ-Amino vinyl, alkynyl, or aryl compounds | rsc.org |
| Halides (from Bu₄NX) | Quaternization of Azetidine | γ-Haloamines | researchgate.net |
Functionalization of the Azetidine Nitrogen and Carbon Framework
The reactivity of the this compound scaffold allows for selective modifications at both the azetidine nitrogen and the carbon atoms of the ring. These functionalizations are crucial for developing a diverse range of derivatives with potential applications in drug discovery.
Late-stage modification of azetidine-containing molecules can be achieved through chemoselective deprotection and subsequent substitution at the azetidine nitrogen. nih.govresearchgate.net While the nitrogen of this compound is already substituted, related methodologies could be adapted for compounds where this group is introduced later in the synthesis or in scenarios involving temporary removal and re-functionalization. For instance, a common strategy involves the use of a protecting group on the nitrogen that can be selectively removed to allow for the introduction of various substituents. nih.govresearchgate.net
Functionalization of the carbon framework of the azetidine ring is also a key strategy for structural diversification. One approach involves the ring-opening of a related strained precursor, such as a benzoylated 1-azabicyclo[1.1.0]butane (ABB), catalyzed by a bromide source. nih.gov This generates a reactive azetidine intermediate that can participate in cross-coupling reactions. nih.gov For example, a nickel-catalyzed Suzuki Csp2-Csp3 cross-coupling with various boronic acids can introduce aryl or heteroaryl groups at the C3 position of the azetidine ring, leading to the formation of all-carbon quaternary centers. nih.gov This method demonstrates high functional group tolerance and has been applied to the modification of complex molecules. nih.gov
Another strategy for carbon framework functionalization is the diversification of a densely functionalized azetidine ring system. nih.govnih.gov This can involve a sequence of reactions, such as the reduction of a nitrile group to a primary amine, which can then be further modified. nih.gov This primary amine provides a handle for introducing a wide array of functional groups through reactions like sulfonylation or acylation. researchgate.netnih.gov
The table below summarizes representative functionalization reactions applicable to the azetidine core.
| Reaction Type | Reagents and Conditions | Resulting Functionalization | Key Features |
| N-Functionalization (via deprotection/re-alkylation) | 1. Deprotection (e.g., hydrogenolysis for a benzyl group) 2. Alkylation with various electrophiles | Introduction of diverse substituents on the nitrogen atom. | Allows for late-stage modification. nih.govresearchgate.net |
| C3-Arylation (Suzuki Coupling) | Aryl boronic acids, NiBr2 catalyst | Formation of a C-C bond at the C3 position, creating an all-carbon quaternary center. | Broad scope and excellent functional group tolerance. nih.gov |
| C3-Aminomethyl Functionalization | 1. DIBAL reduction of a nitrile 2. Reaction with electrophiles (e.g., sulfonyl chlorides) | Introduction of a functionalized aminomethyl group at the C3 position. | Provides a versatile point for further diversification. nih.gov |
Formation of Fused, Bridged, and Spirocyclic Azetidine Systems
Building upon the functionalized this compound scaffold, more complex three-dimensional structures can be synthesized, including fused, bridged, and spirocyclic systems. These architectures are of significant interest in drug discovery as they can provide access to novel chemical space and improve pharmacological properties. nih.govnih.govbris.ac.uk
Fused Azetidine Systems:
The synthesis of fused ring systems involving the azetidine core can be achieved through various cyclization strategies. For instance, an azetidine-fused 8-membered ring can be constructed using ring-closing metathesis. nih.gov This involves the N-alkylation of a suitable azetidine precursor with an allyl group, followed by treatment with a Grubbs catalyst to facilitate the formation of the larger ring. nih.gov Subsequent functional group manipulations, such as olefin reduction, can yield the final saturated fused system. nih.gov Another approach to fused systems involves intramolecular cyclization reactions. For example, a monoketopiperazine ring can be fused to the azetidine core by reacting a secondary amine on a side chain with bromoacetyl chloride. nih.gov
Bridged Azetidine Systems:
The construction of bridged bicyclic systems containing an azetidine ring represents a significant synthetic challenge. One documented approach involves the diversification of a densely functionalized azetidine ring system to create a variety of bridged structures. nih.govnih.gov While specific examples for the direct formation of bridged systems from a simple 1-substituted azetidine are less common, intramolecular bond formations from appropriately substituted azetidine derivatives are a plausible route.
Spirocyclic Azetidine Systems:
Spirocyclic systems containing an azetidine ring are increasingly sought after in medicinal chemistry due to their rigid, three-dimensional nature. bris.ac.uknih.gov A powerful method for their synthesis is the strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones. bris.ac.uk This strategy involves the reaction of these highly strained precursors with an electrophile, which induces a spirocyclization-desilylation cascade to form spiro-azetidines with 4-, 5-, or 6-membered rings. bris.ac.uk Another approach to novel spirocyclic azetidines involves the metalation of an aminonitrile precursor followed by intramolecular cyclization. nih.gov
The table below outlines methodologies for the formation of these complex azetidine-based systems.
| System Type | Synthetic Strategy | Key Reagents/Conditions | Resulting Structure |
| Fused | Ring-Closing Metathesis | Grubbs Catalyst | Azetidine-fused 8-membered ring nih.gov |
| Fused | Intramolecular Cyclization | Bromoacetyl chloride | Azetidine-fused monoketopiperazine nih.gov |
| Bridged | Diversification of functionalized azetidine | Multi-step synthesis from functionalized precursors | Diazabicyclo[3.1.1]heptane derivatives researchgate.net |
| Spirocyclic | Strain-Release Driven Spirocyclization | Azabicyclo[1.1.0]butyl ketones, electrophile | Azetidine-containing spirocycles bris.ac.uk |
| Spirocyclic | Intramolecular Cyclization | Lithium tetramethylpiperidide (LiTMP) on an aminonitrile | Novel spirocyclic azetidine scaffold nih.gov |
Pharmacological and Chemical Biology Investigations of 1 2 Chloro 6 Fluorobenzyl Azetidine Derivatives Pre Clinical, in Vitro, Mechanistic
In Vitro Receptor Binding and Enzyme Inhibition Studies
Investigations into the bioactivity of 1-(2-chloro-6-fluorobenzyl)azetidine derivatives have explored their affinity for and inhibition of several key biological targets. These studies are fundamental to understanding the potential therapeutic applications and mechanisms of action of this class of compounds.
Assessment of Affinity and Potency against Specific Biological Targets
While broad-spectrum screening of this compound derivatives is not extensively documented in publicly available literature, research on structurally related compounds provides insights into their potential biological activities. The core azetidine (B1206935) structure is a recognized pharmacophore, and the 2-chloro-6-fluorobenzyl moiety has been incorporated into molecules targeting various enzymes and receptors.
Notably, the 2-chloro-6-fluorobenzyl group has been identified as a key substituent in a series of potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). Although these inhibitors are based on a pyrimidinone scaffold rather than an azetidine ring, the findings highlight the favorable interactions of the 2-chloro-6-fluorobenzyl moiety within the non-nucleoside binding pocket of HIV-1 RT. A series of 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones demonstrated potent, picomolar activity against wild-type HIV-1. evitachem.com
The table below summarizes the in vitro anti-HIV-1 activity of a representative compound from this class, showcasing the potency attributed in part to the 2-chloro-6-fluorobenzyl substitution.
| Compound ID | Target | Assay | Activity (EC50) |
| 9c | Wild-Type HIV-1 | Cell-based | 0.0023 µM |
Data derived from studies on 6-(2-chloro-6-fluorobenzyl)-substituted pyrimidinones. evitachem.com
Mechanistic Characterization of Ligand-Target Interactions in Model Systems
Mechanistic studies on how this compound derivatives interact with biological targets are limited. However, insights can be drawn from the aforementioned studies on HIV-1 RT inhibitors bearing the same benzyl (B1604629) moiety. For these compounds, molecular modeling and the resolution of individual stereoisomers have been instrumental in elucidating the binding mode. evitachem.com
It was determined that the stereochemistry at the benzylic position of the 6-(2-chloro-6-fluorobenzyl) group significantly influences antiviral activity. The (R)-enantiomer was found to be substantially more active, indicating a specific and stereoselective interaction with the HIV-1 reverse transcriptase enzyme. evitachem.com Computational modeling confirmed that the stereogenic center dictates the binding orientation within the enzyme's active site. evitachem.com These findings underscore the importance of the three-dimensional structure of the 2-chloro-6-fluorobenzyl group in its interaction with biological macromolecules.
Structure-Activity Relationship (SAR) Studies for Molecular Design and Optimization (In Vitro Activity Focus)
The systematic modification of a lead compound to understand how structural changes affect its biological activity is a cornerstone of medicinal chemistry. For derivatives of this compound, SAR studies are crucial for optimizing potency and selectivity.
Design Principles for Modulating In Vitro Activity and Selectivity
General principles for designing bioactive azetidine derivatives often focus on the substituents at the 1- and 3-positions of the azetidine ring. The 1-(2-chloro-6-fluorobenzyl) group serves as a foundational element, with further modifications to the azetidine ring or the benzyl group itself expected to modulate activity.
In the context of HIV-1 RT inhibitors with the 2-chloro-6-fluorobenzyl moiety, the introduction of small alkyl groups at the C5-position of the pyrimidinone ring, in conjunction with the specific benzyl group, led to compounds with high, wide-spectrum inhibitory activity against clinically relevant HIV-1 mutants. evitachem.com This suggests that the interplay between the 2-chloro-6-fluorobenzyl group and other substituents is critical for broad activity.
Correlation of Molecular Features with In Vitro Biological Outcomes
For the 6-(2-chloro-6-fluorobenzyl)-substituted pyrimidinone series of HIV-1 RT inhibitors, a clear correlation between stereochemistry and antiviral potency was established. The R absolute configuration at the stereogenic center of the C6-benzylic position consistently resulted in higher antiviral activity in both cellular and enzymatic assays. evitachem.com This strong correlation provides a predictive tool for the design of future analogs. The presence of both the chloro and fluoro substituents on the benzyl ring is also considered important for the observed potency, as compared to derivatives with other substitution patterns. evitachem.com
Cellular-Level Biological Evaluation (In Vitro Models)
The assessment of compound activity in cellular models is a critical step in preclinical drug discovery, providing information on cell permeability, cytotoxicity, and efficacy in a more biologically relevant context than biochemical assays alone.
For the 6-(2-chloro-6-fluorobenzyl)-substituted pyrimidinone HIV-1 inhibitors, cellular assays using HIV-1-infected cell lines were essential in demonstrating their potent antiviral effects. evitachem.com These studies confirmed that the high enzymatic inhibitory activity translated to effective inhibition of viral replication in a cellular environment. Furthermore, the diastereo- and enantioselectivity observed in enzymatic assays were mirrored in the cellular models, reinforcing the importance of the specific stereoisomers for biological activity. evitachem.com
There is a lack of publicly available data on the cellular-level biological evaluation of this compound derivatives for the other specified targets.
Assessment of Antimicrobial Activity in Bacterial and Fungal Strains
Azetidine derivatives, particularly those functionalized into 2-azetidinone (β-lactam) structures, have been a cornerstone of antimicrobial research. internationaljournalcorner.comacgpubs.org Studies on various novel azetidine analogues have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.
The antimicrobial efficacy is often attributed to the strained β-lactam ring, which can inhibit bacterial cell wall synthesis by targeting transpeptidases. mdpi.com The nature of the substituents on the azetidine ring significantly influences the potency and spectrum of activity. For instance, the introduction of a chloro group has been noted to enhance antimycobacterial activity in some azetidin-2-one (B1220530) series. medwinpublishers.com
Research has shown that newly synthesized azetidine derivatives can be potent antimicrobial agents. ijpronline.com In one study, various N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide (B137802) derivatives were synthesized and showed significant activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. Another study highlighted that certain benzophenone (B1666685) fused azetidinone derivatives exhibited good antibacterial and antifungal activity, with compounds 9a, 9e, and 9g being identified as lead molecules. mdpi.com Similarly, sulfonamide-containing azetidinones have also been evaluated, with many compounds showing significant antifungal activity against Colletotrichum capsici and moderate antibacterial effects against E. coli. nih.gov
The table below summarizes the antimicrobial activity of selected azetidine derivatives from various studies, illustrating their potential against a range of microbial pathogens.
| Compound Type/Series | Test Organism | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide | Staphylococcus aureus | Zone of Inhibition | Significant Activity | |
| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide | Escherichia coli | Zone of Inhibition | Significant Activity | |
| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide | Candida albicans | Zone of Inhibition | Significant Activity | |
| Benzophenone fused azetidinone (Compound 9g) | Bacterial & Fungal Strains | MIC/MBC/MFC | Good Inhibition | mdpi.com |
| Azetidin-2-one with Sulfonamide (Compound 2v) | Colletotrichum capsici | % Inhibition | 944.44% | nih.gov |
| Azetidin-2-one with Sulfonamide (Compound 4k, 4o) | Escherichia coli | % Inhibition | 93.06% | nih.gov |
| Substituted phenyl azetidine-2-one sulphonyl (Compound 5d, 5e, 5f, 5h, 5i, 5j) | Bacterial Strains | Antibacterial Activity | Similar or better than Ampicillin | nih.gov |
| Substituted phenyl azetidine-2-one sulphonyl (Compound 5h, 5i, 5j, 5q) | Fungal Strains | Antifungal Activity | Good inhibitory activity | nih.gov |
Evaluation of Anticancer Activity in Established Cell Lines
The structural versatility of the azetidine scaffold has also made it a promising framework for the development of novel anticancer agents. researchgate.net Researchers have designed and synthesized various azetidine derivatives that exhibit significant cytotoxic and antiproliferative effects against a range of human cancer cell lines.
One strategy involves using the azetidine ring to create conformationally restricted analogues of known bioactive molecules. For example, a series of TZT-1027 (soblidotin) analogues were designed where a 3-aryl-azetidine moiety was used to replace a phenylethyl group, resulting in compounds with excellent antiproliferative activities. mdpi.com The most potent of these, compound 1a, demonstrated IC50 values in the low nanomolar range against A549 (lung carcinoma) and HCT116 (colon carcinoma) cell lines. mdpi.com
Other studies have focused on azetidine derivatives as inhibitors of specific cancer-related targets, such as the Signal Transducer and Activator of Transcription 3 (STAT3) protein. A novel class of azetidine-based compounds was found to irreversibly inhibit STAT3 activation, leading to tumor cell death in triple-negative breast cancer (TNBC) cells. escholarship.org These compounds, exemplified by H172 and H182, showed potent and selective inhibition of STAT3 DNA-binding activity with sub-micromolar IC50 values. escholarship.org Another series of R-azetidine-2-carboxamides also proved to be potent STAT3 inhibitors, with several analogues showing strong cellular activity against breast tumor cells. acs.org
The table below presents a summary of the anticancer activity of various azetidine derivatives against several established cancer cell lines.
| Compound/Series | Cell Line | Cancer Type | Measurement | Result | Reference |
|---|---|---|---|---|---|
| TZT-1027 analogue (1a) | A549 | Lung Carcinoma | IC50 | 2.2 nM | mdpi.com |
| TZT-1027 analogue (1a) | HCT116 | Colon Carcinoma | IC50 | 2.1 nM | mdpi.com |
| Azetidine-based STAT3 Inhibitor (H172) | - | - | IC50 (STAT3 DNA-binding) | 0.38 - 0.98 µM | escholarship.org |
| Azetidine-based STAT3 Inhibitor (H182) | - | - | IC50 (STAT3 DNA-binding) | 0.38 - 0.98 µM | escholarship.org |
| R-azetidine-2-carboxamide (7g) | MDA-MB-231 | Breast Cancer | Colony Formation Inhibition | Significant at 0.5 µM | acs.org |
| Azetidin-2-one derivative (AZ-5) | MCF-7 | Breast Cancer | % Inhibition | 89% - 94% (at 0.1-2 µM) | nih.gov |
| Azetidin-2-one derivative (AZ-10) | MCF-7 | Breast Cancer | % Inhibition | 89% - 94% (at 0.1-2 µM) | nih.gov |
| Azetidin-2-one derivative (AZ-19) | MCF-7 | Breast Cancer | % Inhibition | 89% - 94% (at 0.1-2 µM) | nih.gov |
Development of Chemical Probes and Radioligands for Mechanistic Research
Beyond direct therapeutic applications, azetidine derivatives are valuable tools for mechanistic research. Their constrained structures can be leveraged to create highly specific probes and radioligands for studying biological targets and pathways.
Synthesis of Isotopically Labeled Azetidine Derivatives for Receptor Mapping and Target Engagement Studies (In Vitro/Ex Vivo)
Positron Emission Tomography (PET) is a powerful noninvasive imaging technique that allows for the quantification of physiological processes in living systems. nih.gov The development of PET radioligands, which contain a positron-emitting isotope like Fluorine-18 (¹⁸F), is crucial for visualizing and studying specific biological targets such as receptors, enzymes, and transporters in the brain and other organs. researchgate.net
Azetidine scaffolds have been successfully incorporated into novel PET radioligands. For instance, researchers have designed and synthesized ¹⁸F-labeled piperazinyl azetidine derivatives as reversible-binding ligands for imaging monoacylglycerol lipase (B570770) (MAGL), an important enzyme in the endocannabinoid system. nih.gov Compounds such as [¹⁸F]10 and [¹⁸F]15 were synthesized in high radiochemical yields and, in PET imaging studies in rodents and non-human primates, demonstrated favorable brain uptake, reversible binding, and good specificity for MAGL. nih.gov
Similarly, derivatives of the selective H₃ antagonist AZD5213 were labeled with ¹⁸F to create potential PET radioligands for the histamine (B1213489) subtype-3 receptor. nih.gov While these specific tracers showed non-specific distribution in rodent brains, the study demonstrates the feasibility and strategic approach of modifying known azetidine-containing bioactive molecules to create isotopically labeled probes for target engagement studies. nih.gov This approach is vital for drug development, as it can help confirm that a drug candidate is interacting with its intended target in vivo and can aid in selecting the optimal dose for clinical trials. nih.gov
Application of Azetidine Derivatives as Tools for Studying Biological Pathways
The unique structural and chemical properties of azetidines make them excellent starting points for the development of chemical tools to probe biological pathways. researchgate.net By acting as specific inhibitors or modulators of proteins, these derivatives allow researchers to dissect complex cellular processes.
One prominent example is the development of azetidine-based inhibitors of GABA (gamma-aminobutyric acid) uptake transporters (GATs). A study evaluated a series of azetidine derivatives as conformationally constrained GABA analogs. Azetidin-2-ylacetic acid derivatives with specific lipophilic moieties were identified as the most potent inhibitors of the GAT-1 transporter, with IC50 values in the low micromolar range. nih.gov Such selective inhibitors are invaluable tools for studying the role of specific GABA transporters in neurotransmission and neurological disorders.
As mentioned previously, azetidine derivatives have also been developed as potent and selective inhibitors of the STAT3 signaling pathway. escholarship.orgacs.org Since STAT3 is a key regulator of cellular processes like proliferation and apoptosis, and is aberrantly active in many cancers, these azetidine-based inhibitors serve as critical chemical probes to study the downstream consequences of STAT3 inhibition and to validate it as a therapeutic target. escholarship.orgacs.org
Furthermore, the synthesis of libraries of complex, stereochemically pure azetidines has been developed to facilitate the discovery of new chemical probes. chemrxiv.org These libraries can be used in activity-based protein profiling to identify novel protein targets and ligandable sites, thereby uncovering new biological pathways and potential drug targets. chemrxiv.org
Advanced Analytical and Spectroscopic Characterization of 1 2 Chloro 6 Fluorobenzyl Azetidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 1-(2-Chloro-6-fluorobenzyl)azetidine, techniques such as ¹H NMR, ¹³C NMR, and two-dimensional correlation experiments (e.g., COSY, HSQC, HMBC, NOESY) provide unambiguous assignment of proton and carbon signals and offer deep insights into the molecule's conformation and stereochemistry.
The structure of this compound features a strained four-membered azetidine (B1206935) ring attached to a flexible benzyl (B1604629) group. The conformation of the molecule in solution is determined by the interplay between the puckering of the azetidine ring and the rotational freedom around the C-N and C-C single bonds of the benzyl substituent.
The azetidine ring is not planar and undergoes rapid puckering at room temperature. This dynamic process influences the chemical shifts and coupling constants of the ring protons. In substituted azetidines, specific conformations may be favored. ipb.pt The stereochemical arrangement of protons on the azetidine ring can be investigated using Nuclear Overhauser Effect (NOE) experiments. ipb.pt For instance, NOESY spectra can reveal through-space proximity between protons on the benzyl group and those on the azetidine ring, helping to define the preferred orientation of the benzyl substituent relative to the four-membered ring. researchgate.net
The protons on the methylene (B1212753) carbons of the azetidine ring (C2/C4 and C3) are diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts and couplings. sjsu.edu Analysis of the geminal and vicinal coupling constants (²J and ³J values) provides valuable information about the bond angles and dihedral angles within the ring, which are characteristic of its specific pucker. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities Predicted values are based on typical ranges for similar structural motifs.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (C₆H₃) | 7.0 - 7.4 | Multiplet (m) | Complex pattern due to Cl and F substitution. |
| Benzyl (CH₂) | ~3.8 | Singlet (s) | Connects the aromatic ring to the azetidine nitrogen. |
| Azetidine (α-CH₂) | ~3.4 - 3.6 | Triplet (t) or Multiplet (m) | Protons adjacent to the nitrogen atom. |
| Azetidine (β-CH₂) | ~2.2 - 2.4 | Quintet (quin) or Multiplet (m) | Central methylene group of the azetidine ring. |
NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time to gain mechanistic insights. The synthesis of this compound, typically achieved via N-alkylation of azetidine with 2-chloro-6-fluorobenzyl chloride, can be followed using ¹H NMR. evitachem.com By acquiring spectra at various time points, one can observe the disappearance of reactant signals (e.g., the azetidine N-H proton and the benzyl chloride CH₂Cl protons) and the concurrent appearance of product signals.
Furthermore, NMR can be used to study the kinetics of the reaction by measuring the change in concentration of reactants and products over time. In more complex transformations, such as ring-opening reactions of the strained azetidine ring, NMR can help identify transient intermediates that may not be isolable. nih.gov Changes in the chemical shifts of specific protons can also provide evidence for the formation of reaction intermediates or transition states.
Mass Spectrometry for Molecular Characterization and Metabolite Identification (Preclinical/In Vitro)
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement for this compound, allowing for the unambiguous determination of its elemental formula (C₁₀H₁₁ClFN).
Under electron ionization (EI) or electrospray ionization (ESI), the molecule will generate a characteristic fragmentation pattern. The most likely fragmentation pathways involve the cleavage of the benzylic C-N bond, which is relatively weak.
Key Predicted Fragmentation Pathways:
Loss of the azetidine ring: Cleavage of the C-N bond would generate a stable 2-chloro-6-fluorobenzyl cation.
Formation of the azetidinium ion: Cleavage could also result in a protonated azetidine fragment.
Ring opening of azetidine: The four-membered ring itself can undergo fragmentation.
In the context of drug development, understanding a compound's metabolic fate is crucial. In vitro studies using liver microsomes or hepatocytes are performed to identify potential metabolites. bioivt.com These studies simulate the metabolic processes that occur in the body. The resulting mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS). bioivt.com
For this compound, likely metabolic transformations would include:
Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic ring or the azetidine ring.
N-dealkylation: Cleavage of the benzyl group from the azetidine nitrogen.
Oxidation: Oxidation of the azetidine ring.
The structures of these potential metabolites are proposed based on the accurate mass measurements of the new peaks observed in the LC-MS analysis and confirmed using tandem mass spectrometry (MS/MS) to analyze their fragmentation patterns. nih.gov
Table 2: Plausible Metabolites and Their Mass Shifts (In Vitro)
| Metabolic Reaction | Modification | Change in Mass (Da) | Resulting Molecular Formula |
| Aromatic Hydroxylation | + O | +15.99 | C₁₀H₁₁ClFNO |
| Azetidine Hydroxylation | + O | +15.99 | C₁₀H₁₁ClFNO |
| N-Dealkylation | - C₇H₅ClF | -143.99 | C₃H₇N |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including:
Unambiguous Molecular Structure: Confirmation of the connectivity of all atoms.
Solid-State Conformation: Precise bond lengths, bond angles, and torsion angles. This would definitively characterize the pucker of the azetidine ring and the orientation of the substituted benzyl group in the crystal lattice.
Intermolecular Interactions: Identification of any hydrogen bonds, van der Waals forces, or other non-covalent interactions that dictate the crystal packing.
While a specific crystal structure for the title compound is not available in the public domain, data from related azetidine derivatives show that the four-membered ring typically adopts a puckered conformation to relieve ring strain. nih.gov The analysis would also reveal the relative orientation of the chloro and fluoro substituents on the benzene (B151609) ring with respect to the azetidine moiety.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display a series of absorption bands corresponding to the vibrational frequencies of its specific bonds.
Table 3: Characteristic Infrared (IR) Absorption Bands Data is based on established correlation tables and spectra of similar compounds. libretexts.orgvscht.czlibretexts.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3050 - 3100 | Weak to Medium |
| Aliphatic C-H (CH₂) | Stretching | 2850 - 2960 | Medium |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |
| C-N (Aliphatic Amine) | Stretching | 1020 - 1250 | Medium |
| C-F (Aryl Fluoride) | Stretching | 1100 - 1400 | Strong |
| C-Cl (Aryl Chloride) | Stretching | 1000 - 1100 | Strong |
The spectrum would be characterized by the sharp peaks of the aromatic C-H stretches just above 3000 cm⁻¹ and the stronger aliphatic C-H stretches just below 3000 cm⁻¹. vscht.cz The aromatic ring would produce characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. The most intense bands in the fingerprint region (below 1500 cm⁻¹) would likely be the C-F and C-Cl stretching vibrations, which are typically strong and can help confirm the presence of these halogens on the aromatic ring. libretexts.org
Future Directions and Interdisciplinary Research Opportunities for 1 2 Chloro 6 Fluorobenzyl Azetidine
Exploration of Novel and Sustainable Synthetic Pathways for Azetidine (B1206935) Scaffolds
The construction of the azetidine ring is a challenging endeavor due to its inherent strain. ub.bw Traditional methods often require harsh conditions, limiting their sustainability. Future research will likely focus on developing more efficient, environmentally benign, and versatile synthetic routes. A number of innovative strategies have emerged that could be adapted for the synthesis of precursors to 1-(2-chloro-6-fluorobenzyl)azetidine and its analogues.
Key areas for exploration include:
Photochemical Methods : The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a highly efficient method for creating functionalized azetidines using visible light. rsc.orgrsc.org This approach is attractive for its mild conditions and potential for scalability. chemrxiv.org
Catalytic Radical Cyclizations : Photo-induced, copper-catalyzed radical cyclization reactions, such as the [3+1] radical cascade of aliphatic amines with alkynes or the anti-Baldwin 4-exo-dig cyclization of ynamides, offer powerful and regioselective pathways to densely functionalized azetidines. nih.govnih.gov
Flow Chemistry : Continuous flow synthesis enables superior control over reaction parameters, enhancing safety and efficiency, particularly for handling reactive intermediates. acs.org This technology has been successfully applied to the synthesis of azetidines and can be combined with green solvents like cyclopentyl methyl ether (CPME) to improve the sustainability of the process. acs.orgnih.gov
C-H Activation/Amination : Modern catalytic methods, including palladium-catalyzed intramolecular C(sp³)–H amination, allow for the direct formation of the azetidine ring from readily available acyclic precursors, reducing the number of synthetic steps. rsc.orgorganic-chemistry.org
These advanced synthetic strategies represent a significant step forward from classical cyclization methods, offering greater efficiency, safety, and access to a wider diversity of azetidine structures. ub.bw
| Synthetic Method | Description | Key Advantages | Reference |
|---|---|---|---|
| Aza Paternò–Büchi Reaction | A [2+2] photocycloaddition between an imine and an alkene to form the azetidine ring. | Uses visible light; mild conditions; efficient for functionalized azetidines. | rsc.orgchemrxiv.org |
| Copper-Catalyzed Radical Cyclization | Photo-induced radical cascade reactions that form the four-membered ring with high regioselectivity. | Access to highly substituted azetidines; broad functional group tolerance. | nih.govnih.gov |
| Continuous Flow Synthesis | Performing lithiation and functionalization reactions in a continuous flow reactor. | Enhanced safety and control; higher temperatures possible; improved sustainability. | acs.org |
| Palladium-Catalyzed C-H Amination | Intramolecular amination of unactivated C-H bonds to forge the C-N bond of the ring. | High step economy; direct conversion of simple precursors. | rsc.orgorganic-chemistry.org |
| Strain-Release Functionalization | Ring-opening of highly strained precursors like 1-azabicyclobutanes with various reagents. | Modular and programmable access to complex, stereopure azetidines. | chemrxiv.org |
Advanced Computational Approaches for De Novo Design and Optimization of Azetidine Derivatives
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel molecules. For azetidine derivatives, including those based on the this compound scaffold, computational methods can guide synthesis by predicting properties and biological activities, thereby reducing the need for extensive empirical screening.
Future research in this area will likely involve:
Quantum Chemical Methods : Techniques like Density Functional Theory (DFT) can be used to study the electronic structure, stability, and reactivity of azetidine derivatives. researchgate.net This allows for the prediction of spectroscopic properties and the elucidation of reaction mechanisms, aiding in the design of more efficient synthetic pathways. researchgate.net
De Novo Design and Library Screening : Computational algorithms can be used to design virtual libraries of azetidine derivatives tailored for specific applications. For instance, multiparameter optimization (MPO) algorithms can filter compounds based on calculated descriptors like molecular weight, lipophilicity (LogP), and polar surface area (TPSA) to identify candidates with desirable drug-like properties, such as the ability to penetrate the blood-brain barrier. nih.gov
Molecular Docking and Dynamics : For applications in drug discovery, molecular docking can predict how azetidine-based ligands bind to target proteins. researchgate.netresearchgate.net These predictions can be refined using molecular dynamics (MD) simulations, which model the dynamic behavior of the ligand-protein complex over time and can be used to calculate binding free energies, providing a more accurate assessment of a compound's potential potency. researchgate.net
By integrating these computational approaches, researchers can move from hypothesis-driven design to data-driven discovery, significantly streamlining the development of new azetidine-based compounds for a variety of scientific applications.
| Computational Technique | Application | Information Gained | Reference |
|---|---|---|---|
| Quantum Chemistry (e.g., DFT) | Studying molecular properties and reaction mechanisms. | Electronic structure, thermodynamic properties, spectroscopic analysis. | researchgate.net |
| Multiparameter Optimization (MPO) | Screening virtual libraries for drug-like properties. | Optimization of physicochemical parameters (solubility, permeability, etc.). | nih.gov |
| Molecular Docking | Predicting the binding orientation of a ligand to a biological target. | Binding mode, initial estimation of binding affinity. | researchgate.net |
| Molecular Dynamics (MD) Simulation | Simulating the movement and interaction of molecules over time. | Stability of ligand-protein complexes, conformational changes. | researchgate.net |
| Binding Free Energy Calculation (e.g., MM-PBSA) | Estimating the strength of ligand-target binding. | Quantitative prediction of binding affinity (ΔGbind). | researchgate.net |
Development of this compound as a Versatile Chemical Scaffold for Diverse Research Applications
Beyond its role as a synthetic intermediate, the this compound scaffold has significant potential in diverse fields such as catalysis, polymer science, and the development of chemical probes. The rigid azetidine core, combined with the electronically distinct 2-chloro-6-fluorobenzyl group, provides a unique platform for creating novel functional molecules.
Catalysis : Chiral azetidines have proven to be effective ligands and organocatalysts in asymmetric synthesis. researchgate.netbirmingham.ac.uk The rigidity of the four-membered ring helps to create a well-defined catalytic pocket, which can lead to enhanced enantioselectivity in chemical reactions. rsc.org Azetidine-based ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com The this compound scaffold could be functionalized to create new classes of ligands where the halogenated benzyl (B1604629) group could modulate catalytic activity through steric and electronic effects.
Polymerization : Azetidines can undergo cationic ring-opening polymerization (CROP) to produce polyamines, such as hyperbranched poly(trimethylenimine). rsc.org The polymerization behavior is influenced by the substituent on the azetidine nitrogen. The N-(2-chloro-6-fluorobenzyl) group would likely affect the polymerization kinetics and the properties of the resulting polymer, such as its solubility, thermal stability, and ability to coordinate with metal ions. These materials could find applications as CO2 adsorbents, gene delivery vectors, or coatings. acs.org
Chemical Probes : The azetidine ring has been shown to enhance the photophysical properties of fluorescent dyes. nih.gov Substituting the dimethylamino group in common fluorophores with an azetidine can lead to significant improvements in quantum yield and brightness. nih.govresearchgate.net The this compound scaffold could be incorporated into new fluorescent probes, where it could serve to rigidify the structure and tune its electronic properties. Furthermore, azetidine-based molecules have been developed as stereoselective chemical probes for activity-based protein profiling, enabling the identification of specific protein targets in complex biological systems. chemrxiv.org The unique substitution pattern of this compound could be exploited to design probes with novel selectivity and reactivity.
| Application Area | Role of the Azetidine Scaffold | Potential Impact of the 2-Chloro-6-fluorobenzyl Group | Reference |
|---|---|---|---|
| Asymmetric Catalysis | Provides a rigid backbone for chiral ligands and organocatalysts, enhancing stereocontrol. | Modulates electronic and steric properties of the catalyst, influencing activity and selectivity. | rsc.orgresearchgate.netmdpi.com |
| Polymerization | Serves as a monomer for cationic ring-opening polymerization to form functional polyamines. | Influences polymerization kinetics and imparts specific properties (e.g., thermal stability, solubility) to the resulting polymer. | rsc.orgacs.org |
| Chemical Probes | Acts as a structural component to improve the performance of fluorophores or as a core for activity-based protein profiling probes. | Offers a unique handle for interaction with biological targets and fine-tuning of photophysical properties. | chemrxiv.orgnih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-Chloro-6-fluorobenzyl)azetidine, and what factors influence reaction efficiency?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the chloro-fluorobenzyl precursor (e.g., 2-Chloro-6-fluorobenzyl chloride) reacts with azetidine under basic conditions. Key factors include solvent choice (polar aprotic solvents like DMF), temperature control (60–80°C), and catalyst use (e.g., K₂CO₃). Purification often employs column chromatography with ethyl acetate/hexane gradients. Evidence from related benzyl chloride derivatives highlights the importance of optimizing stoichiometry to minimize byproducts like di-alkylated species .
| Synthetic Route | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Nucleophilic Substitution | 2-Chloro-6-fluorobenzyl chloride, azetidine, K₂CO₃, DMF, 70°C | ~65% | Competing hydrolysis of benzyl chloride |
| Reductive Amination | 2-Chloro-6-fluorobenzaldehyde, azetidine, NaBH₃CN, MeOH | ~50% | Over-reduction of intermediates |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., aromatic proton splitting patterns for chloro-fluoro substitution) and azetidine ring integrity. F NMR detects fluorine environments .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 228.06).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design for this compound?
- Methodological Answer :
- Solubility : Limited aqueous solubility necessitates DMSO or ethanol as stock solvents. Solubility tests in PBS (pH 7.4) are critical for in vitro assays .
- Stability : Hydrolytic degradation under acidic/basic conditions requires storage at −20°C in inert atmospheres. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation products via LC-MS .
Advanced Research Questions
Q. What mechanistic approaches are used to study the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Kinetic Studies : Pseudo-first-order kinetics under varying temperatures (25–60°C) to determine activation energy.
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict transition states and electron density maps for substitution reactions .
- Isotopic Labeling : O-labeled H₂O tracks hydrolysis pathways in mass spectrometry .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Systematic Review : Use PRISMA guidelines to aggregate data from primary sources, excluding non-peer-reviewed studies.
- Dose-Response Validation : Replicate assays (e.g., IC₅₀ in enzyme inhibition) across multiple cell lines (HEK293 vs. HepG2) to assess cell-type specificity .
- Meta-Analysis : Apply statistical tools (e.g., RevMan) to identify heterogeneity sources (e.g., assay protocols, solvent effects) .
Q. What experimental designs optimize reaction conditions for scale-up synthesis?
- Methodological Answer :
- Factorial Design : A 2³ design evaluates temperature (X₁), solvent ratio (X₂), and catalyst loading (X₃). Response Surface Methodology (RSM) identifies optimal parameters .
- Process Intensification : Continuous-flow reactors reduce reaction times and improve heat transfer for exothermic steps .
Q. Which computational tools are recommended for modeling the interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to protein targets (e.g., GPCRs).
- MD Simulations : GROMACS assesses ligand-receptor stability over 100-ns trajectories.
- AI-Driven Platforms : COMSOL Multiphysics integrates reaction kinetics with transport phenomena for in silico optimization .
Data Contradiction Analysis Example
Scenario : Conflicting reports on the compound’s inhibition of COX-2.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
